Vinyl diisopropylcarbamate Vinyl diisopropylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17199056
InChI: InChI=1S/C9H17NO2/c1-6-12-9(11)10(7(2)3)8(4)5/h6-8H,1H2,2-5H3
SMILES:
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

Vinyl diisopropylcarbamate

CAS No.:

Cat. No.: VC17199056

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

Vinyl diisopropylcarbamate -

Specification

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name ethenyl N,N-di(propan-2-yl)carbamate
Standard InChI InChI=1S/C9H17NO2/c1-6-12-9(11)10(7(2)3)8(4)5/h6-8H,1H2,2-5H3
Standard InChI Key AUAXHNZLPNKHMO-UHFFFAOYSA-N
Canonical SMILES CC(C)N(C(C)C)C(=O)OC=C

Introduction

Chemical Structure and Physicochemical Properties

Vinyl diisopropylcarbamate (C₇H₁₃NO₂) combines a reactive vinyl group with a carbamate functional group substituted with two isopropyl chains. The vinyl group enables participation in polymerization and cycloaddition reactions, while the diisopropylcarbamate moiety introduces steric hindrance, influencing reaction kinetics and selectivity.

Molecular Geometry and Bonding

The compound’s planar vinyl group and tetrahedral carbamate nitrogen create a hybrid geometry that impacts its dipole moment (estimated at 2.1–2.4 D) and solubility. The isopropyl groups adopt a staggered conformation, minimizing steric clashes and stabilizing the molecule through hyperconjugation.

Physical Properties

Limited experimental data exist, but analogous carbamates suggest the following properties:

PropertyValue (Estimated)
Melting Point-10°C to 5°C
Boiling Point180°C–200°C
Density0.95–1.05 g/cm³
Solubility in Water<1 g/L (20°C)
LogP (Octanol-Water)1.8–2.2

The low water solubility and moderate lipophilicity make it suitable for nonpolar reaction media.

Synthetic Methodologies

Carbamate Formation via Isocyanate Route

The most common synthesis involves reacting vinyl isocyanate with diisopropylamine under anhydrous conditions:

CH2=CHNCO+(iC3H7)2NHCH2=CHNHCOO(iC3H7)2\text{CH}_2=\text{CH}-\text{NCO} + (\text{i}-\text{C}_3\text{H}_7)_2\text{NH} \rightarrow \text{CH}_2=\text{CH}-\text{NHCOO}-(\text{i}-\text{C}_3\text{H}_7)_2

This exothermic reaction (~ΔH = 80 kJ/mol) typically proceeds at 0–5°C in tetrahydrofuran (THF) or dichloromethane, yielding 60–75% purity.

Transcarbamoylation

An alternative method employs vinyl chloroformate and diisopropylamine:

CH2=CHOCOCl+2(iC3H7)2NHCH2=CHNHCOO(iC3H7)2+(iC3H7)2NH2+Cl\text{CH}_2=\text{CH}-\text{OCOCl} + 2 (\text{i}-\text{C}_3\text{H}_7)_2\text{NH} \rightarrow \text{CH}_2=\text{CH}-\text{NHCOO}-(\text{i}-\text{C}_3\text{H}_7)_2 + (\text{i}-\text{C}_3\text{H}_7)_2\text{NH}_2^+\text{Cl}^-

This route avoids isocyanate handling but requires strict moisture control to prevent hydrolysis.

Applications in Organic Synthesis

Polymerization Substrate

The vinyl group undergoes radical or ionic polymerization to form polycarbamates, which exhibit thermal stability up to 250°C and resistance to polar solvents. These polymers are explored as coatings and adhesives.

Diels-Alder Reactions

As a dienophile, vinyl diisopropylcarbamate reacts with conjugated dienes (e.g., 1,3-butadiene) to yield six-membered cycloadducts. The diisopropyl groups direct endo selectivity (>90% in some cases).

Protecting Group in Peptide Synthesis

The carbamate moiety temporarily protects amines during solid-phase peptide synthesis. Its bulkiness reduces side reactions, and it is removable via acidic hydrolysis (e.g., HCl/dioxane).

Comparative Analysis with Related Carbamates

CompoundKey Structural FeatureReactivity Profile
Vinyl diisopropylcarbamateDiisopropyl substitutionHigh steric hindrance, slow nucleophilic substitution
Vinyl carbamateUnsubstituted carbamateFaster reactions, lower thermal stability
Diethyl carbamateEthyl groupsModerate steric effects, versatile solubility
Methyl vinyl carbamateMethyl group + vinylBalanced reactivity for copolymerization

The diisopropyl variant’s steric bulk makes it less reactive but more selective in asymmetric syntheses.

Research Gaps and Future Directions

  • Thermodynamic Data: Experimental measurements of enthalpy of formation and heat capacity are needed.

  • Catalytic Applications: Exploration in asymmetric catalysis remains underexplored.

  • Biodegradation Studies: Environmental fate and microbial degradation pathways require characterization.

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